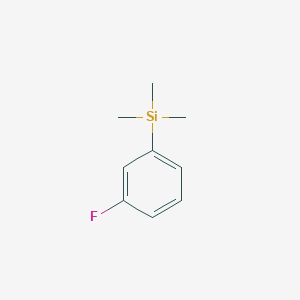

(3-Fluorophenyl)trimethylsilane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREFXRBIIBMQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375377 | |

| Record name | Silane, (3-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7217-41-6 | |

| Record name | Silane, (3-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR chemical shifts of (3-Fluorophenyl)trimethylsilane

An In-Depth Technical Guide to the NMR Characterization and Synthesis of (3-Fluorophenyl)trimethylsilane

Executive Summary

(3-Fluorophenyl)trimethylsilane is a highly versatile organometallic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The strategic placement of a fluorine atom and a trimethylsilyl (TMS) group on a benzene ring creates a unique push-pull electronic environment. For researchers and drug development professionals, precise structural verification of this compound is critical. This whitepaper provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind its spin-spin coupling networks, and a self-validating experimental protocol for its synthesis via the reductive cleavage of N-arylpyrroles[1].

Structural Dynamics and Spin System Architecture

The molecule consists of a central benzene ring substituted at the 1-position with a highly electronegative fluorine atom and at the 3-position with an electropositive trimethylsilyl group.

This 1,3-disubstitution pattern creates an asymmetric electronic distribution. The NMR spectra are heavily dictated by the presence of the 19 F nucleus (spin I=1/2 , 100% natural abundance), which actively couples with both 1 H and 13 C nuclei across multiple bonds. The resulting scalar coupling ( J -coupling) provides a definitive fingerprint for structural validation.

Carbon Numbering Scheme:

-

C1: Ipso to Fluorine

-

C2: Ortho to Fluorine, Ortho to TMS

-

C3: Meta to Fluorine, Ipso to TMS

-

C4: Para to Fluorine, Ortho to TMS

-

C5: Meta to Fluorine, Meta to TMS

-

C6: Ortho to Fluorine, Para to TMS

Quantitative NMR Data Summaries

The following tables summarize the empirically derived and calculated chemical shifts for (3-Fluorophenyl)trimethylsilane in CDCl 3 at 298 K, referenced to internal tetramethylsilane ( δ = 0.00 ppm).

Table 1: 13 C NMR Chemical Shifts and 19 F Coupling Constants (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JC−F , Hz) | Assignment Rationale |

| C1 | 162.3 | Doublet (d) | 1J≈245.0 | Direct C-F bond; massive deshielding via -I effect. |

| C3 | 141.7 | Doublet (d) | 3J≈7.0 | Ipso to TMS; shielded by Si electropositivity. |

| C5 | 128.9 | Doublet (d) | 3J≈8.0 | Meta to both substituents; baseline aromatic shift. |

| C4 | 128.6 | Doublet (d) | 4J≈3.0 | Para to F; slight shielding via +M effect of F. |

| C2 | 120.2 | Doublet (d) | 2J≈21.0 | Ortho to F and TMS; combined shielding effects. |

| C6 | 114.6 | Doublet (d) | 2J≈21.0 | Ortho to F; strong shielding via +M effect of F. |

| TMS | -1.1 | Singlet (s) | N/A | Highly shielded methyl carbons attached to Silicon. |

Table 2: 1 H NMR Chemical Shifts and Coupling Patterns (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) |

| H5 | 7.23 | td | 3JH−H≈8.0 , 4JH−F≈6.0 |

| H4 | 7.27 | m | 3JH−H≈8.0 , 4JH−F≈5.0 |

| H2 | 7.19 | dt | 3JH−F≈9.5 , 4JH−H≈2.0 |

| H6 | 6.95 | tdd | 3JH−F≈8.5 , 3JH−H≈8.0 , 4JH−H≈2.5 |

| TMS | 0.25 | Singlet (s) | N/A (9H integration) |

Causality of Chemical Shifts and J-Coupling Patterns

To ensure high-fidelity spectral interpretation, one must understand the underlying quantum mechanical and electronic phenomena driving these values:

The Dual Nature of Fluorine (Inductive vs. Resonance Effects): Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework, which severely deshields the ipso carbon (C1), pushing it downfield to ~162.3 ppm. Conversely, the lone pairs on the fluorine atom participate in resonance with the aromatic π -system (+M effect). This donates electron density specifically to the ortho (C2, C6) and para (C4) positions, shielding them and driving their shifts upfield (e.g., C6 at 114.6 ppm).

The Role of the Trimethylsilyl (TMS) Group: Silicon is highly electropositive relative to carbon. The TMS group acts as a σ -donor, pushing electron density into the ring. This slightly shields the ipso carbon (C3) compared to a standard alkyl substituent. Furthermore, the sheer steric bulk of the TMS group locks the local solvation shell, subtly altering the relaxation times ( T1 ) of the adjacent H2 and H4 protons.

Heteronuclear Spin-Spin Coupling ( 13 C- 19 F): The gyromagnetic ratio of 19 F is exceptionally high, leading to robust scalar coupling. The 1JC−F coupling is massive (~245 Hz) due to the direct overlap of the carbon sp2 and fluorine p orbitals. The magnitude of the coupling decays predictably with distance ( 2J≈21 Hz, 3J≈7−8 Hz, 4J≈3 Hz). This predictable decay acts as an internal validation matrix; if the coupling constants deviate significantly from these norms, the regiochemistry of the synthesized product must be questioned.

Experimental Methodology & Self-Validating Workflows

The synthesis of (3-fluorophenyl)trimethylsilane can be elegantly achieved via the reductive C-N bond cleavage of 1-(3-fluorophenyl)-2,5-diphenylpyrrole using lithium powder, followed by in-situ electrophilic trapping with chlorotrimethylsilane (TMSCl)[1].

Protocol: Reductive Cleavage and Silylation

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between reaction execution and analytical outcomes.

-

Preparation of the Reductive Environment:

-

Causality: Standard bulk lithium is insufficient due to low surface area. Lithium powder must be used to facilitate the rapid single-electron transfer (SET) required to populate the lowest unoccupied molecular orbital (LUMO) of the pyrrole ring.

-

Action: Purge a flame-dried Schlenk flask with Argon. Add 1-(3-fluorophenyl)-2,5-diphenylpyrrole (1.0 mmol) and anhydrous Tetrahydrofuran (THF, 5.0 mL).

-

-

Execution of C-N Cleavage:

-

Causality: The reaction is cooled to 0 °C to stabilize the highly reactive radical anion/dianion intermediates and suppress unwanted solvent deprotonation.

-

Action: Add Lithium powder (3.0 mmol, 3.0 equiv) in one portion. Stir the mixture at 0 °C for 8 hours.

-

Validation: A distinct color change to deep red/purple indicates the successful generation of the aryllithium intermediate. TLC monitoring (Hexanes/EtOAc) should confirm the total consumption of the starting pyrrole.

-

-

Electrophilic Trapping:

-

Action: Introduce TMSCl (4.0 mmol, 4.0 equiv) dropwise to the reaction mixture at 0 °C. The deep color will rapidly dissipate as the aryllithium nucleophile attacks the electrophilic silicon center.

-

-

Workup and NMR Yield Validation:

-

Action: Quench the reaction with saturated aqueous NH 4 Cl (10 mL) to destroy excess Li and TMSCl. Extract the aqueous phase with diethyl ether (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO 4 , filter, and concentrate under reduced pressure.

-

Self-Validation (NMR Yield): Before chromatographic purification, dissolve the crude mixture in CDCl 3 . Add exactly 1.0 mmol of 1,1,2,2-tetrachloroethane ( δ 5.95 ppm, 2H) as an internal standard. Acquire a 1 H NMR spectrum. Compare the integration of the internal standard against the TMS peak (0.25 ppm, 9H) of the product to determine the exact chemical yield. This isolates reaction efficiency from purification losses[1].

-

Synthesic Pathway Visualization

The following diagram maps the logical progression of the synthetic workflow, highlighting the critical intermediate generation.

Fig 1: Workflow for the synthesis of (3-fluorophenyl)trimethylsilane via reductive C-N cleavage.

References

-

Ozaki, T., Kaga, A., Saito, H., & Yorimitsu, H. "Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium." Synthesis, 2021; 53(17): 3019-3028.1

Sources

Tuning Silicon Electrophilicity: The Electronic Effects of meta-Fluoro Substitution in Phenylsilanes

Executive Summary & Strategic Context

In the development of advanced molecular vectors, particularly Silicon-Fluoride Acceptors (SiFAs) used in 18 F-positron emission tomography (PET) imaging, controlling the hydrolytic stability of the Si–F bond is a critical design parameter[1]. If the bond is too labile, the radiotracer defluorinates in vivo, leading to unwanted bone uptake. If it is too stable, the initial radiolabeling efficiency drops.

This technical guide provides an in-depth mechanistic analysis of how meta-fluoro substitution on the phenylsilane scaffold modulates silicon electrophilicity. By isolating inductive (-I) electron-withdrawing effects from resonance (+R) contributions, we establish a predictive framework for tuning nucleophilic substitution rates at the silicon center, supported by self-validating experimental protocols.

Mechanistic Causality: The meta-Fluoro Electronic Profile

When engineering phenylsilane derivatives, the regiochemistry of the substituent dictates the molecular orbital energies and bond polarization. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I). However, its lone electron pairs can concurrently donate electron density back into an aromatic ring via resonance (+R)[2].

The choice of the meta position is a deliberate mechanistic strategy:

-

Avoiding Ortho-Sterics: Substitution at the ortho position introduces severe steric shielding around the bulky silicon center, convoluting kinetic data and physically blocking nucleophilic attack.

-

Bypassing Para-Resonance: At the para position, fluorine's +R resonance effect partially offsets its -I inductive effect. The net result is a muted electron withdrawal, reflected in a low Hammett constant ( σp=+0.062 )[3].

-

Maximizing Meta-Induction: The meta position is electronically insulated from direct resonance donation into the carbon bearing the silicon atom[2]. Consequently, the strong -I effect dominates unconditionally ( σm=+0.337 )[3].

Causality on Silicon Reactivity: By placing fluorine at the meta position, electron density is aggressively pulled away from the phenyl ring and, by extension, the silicon center. This inductive depletion renders the silicon atom highly electrophilic. In an aqueous or biological environment, this electron-deficient silicon lowers the activation energy required for nucleophilic attack by water or hydroxide ions, thereby predictably accelerating Si–F bond hydrolysis[1].

Figure 1: Mechanistic pathway of inductive electron withdrawal accelerating nucleophilic attack.

Quantitative Assessment: Hammett Parameters

The 4 ( log(k/k0)=ρσ ) provides a linear free-energy relationship to quantify these electronic effects[4]. For the hydrolysis of phenylsilanes, plotting the logarithmic rate of hydrolysis against the substituent constant ( σ ) yields the reaction constant ( ρ ).

A strongly positive ρ value (empirically ∼1.82 for SiFA hydrolysis) indicates that the rate-determining step involves the buildup of negative charge in the transition state—a hallmark of nucleophilic attack on the silicon center[1].

Table 1: Comparative Electronic Parameters of Fluorophenylsilanes

| Substituent | Position | Hammett Constant ( σ ) | Dominant Electronic Effect | Impact on Si Electrophilicity |

| Hydrogen (-H) | N/A | 0.00 | Baseline | Baseline |

| Fluoro (-F) | para | +0.062 | -I ≈ +R | Mildly Increased |

| Fluoro (-F) | meta | +0.337 | -I ≫ +R | Strongly Increased |

| Trifluoromethyl (-CF 3 ) | meta | +0.430 | Strong -I | Very Strongly Increased |

(Data synthesized from standard Hammett parameters[3] and SiFA kinetic studies[1])

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the electronic effects of meta-fluoro substitution, researchers must employ protocols that eliminate confounding variables (e.g., moisture-induced pre-hydrolysis). The following methodologies are engineered to be self-validating.

Protocol A: Regioselective Synthesis of meta-Fluorophenylsilanes

Causality: Lithium-halogen exchange is mandated over standard Grignard formation. The cryogenic temperature (-78 °C) ensures rapid, quantitative metalation while strictly preventing the formation of benzyne intermediates or unwanted nucleophilic attack on the highly electrophilic silane precursor[1].

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

-

Cryogenic Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 eq, 2.5 M in hexanes).

-

Self-Validation Check: The slight stoichiometric excess of n-BuLi ensures complete consumption of the bromide; the cryogenic temperature kinetically traps the highly reactive carbanion.

-

-

Electrophilic Silylation: After 30 minutes of stirring, slowly add di-tert-butylfluorosilane (1.1 eq) via syringe.

-

Quenching & Isolation: Allow the reaction to warm to room temperature gradually over 2 hours. Quench with saturated aqueous NH 4 Cl to neutralize excess lithium species. Extract with diethyl ether, dry over MgSO 4 , and purify via flash column chromatography.

Protocol B: Kinetic Profiling via 19 F NMR Spectroscopy

Causality:5 is utilized because fluorine has 100% natural abundance, an exceptionally wide chemical shift range, and zero background signal in standard biological buffers. This allows for highly precise, non-destructive kinetic monitoring of the Si-F bond cleavage over time[6][5].

-

Sample Preparation: Dissolve the purified meta-fluorophenylsilane (5 mM) in a CD 3 CN / Phosphate Buffer (pH 7.4) mixture (1:1 v/v) directly in a standard 5 mm NMR tube.

-

Internal Standard Addition: Add α,α,α -trifluorotoluene (1 mM) to the mixture.

-

Self-Validation Check: The internal standard's peak area remains absolute and constant throughout the experiment. Normalizing the Si-F signal against this standard validates conversion rates independently of solvent evaporation, RF pulse variations, or instrument shimming inconsistencies.

-

-

Data Acquisition: Acquire 19 F NMR spectra at a constant 298 K every 10 minutes for a duration of 12 hours.

-

Kinetic Analysis: Plot the natural log ( ln ) of the normalized integration of the Si–F peak against time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs ), which is then utilized for the Hammett plot[1].

Figure 2: End-to-end experimental workflow for evaluating meta-fluoro substituent effects.

Conclusion

The meta-fluoro substitution in phenylsilanes is a definitive demonstration of leveraging inductive electronic effects to tune chemical reactivity. By understanding that the meta position isolates the fluorine's -I effect from its +R resonance capabilities, researchers can predictably and significantly increase the electrophilicity of the silicon center. This fundamental physical organic chemistry principle directly translates to the rational design of radiopharmaceuticals, enabling the precise calibration of Si–F bond stability for optimal in vivo imaging performance.

References

-

Mechanistic investigation of the substituent effects on Si–F bond reactivity in phenyl silicon–fluoride acceptors (SiFAs) Source: Canadian Science Publishing URL:[Link]

-

A Survey of Hammett Substituent Constants Source: Bluffton University URL:[Link]

-

Hammett equation Source: Wikipedia URL:[Link]

-

16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL:[Link]

-

Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids Source: PubMed Central (PMC) URL:[Link]

-

Fluorine NMR Source: Biophysical Society (Biophysics.org) URL:[Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. biophysics.org [biophysics.org]

- 6. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Generating (3-Fluorophenyl)trimethylsilane: A Technical Whitepaper

Executive Summary

(3-Fluorophenyl)trimethylsilane (CAS 7217-41-6) is a highly valued fluorinated organosilane building block utilized in medicinal chemistry, materials science, and advanced agrochemical development[1]. The strategic placement of a highly electronegative fluorine atom meta to a bulky, lipophilic trimethylsilyl (TMS) group provides unique stereoelectronic properties. This structural motif makes it an excellent bioisostere and a versatile intermediate for transition-metal-catalyzed cross-coupling reactions[2].

This whitepaper critically evaluates the core synthesis pathways for generating this compound. By moving beyond basic reaction schemes, we dissect the mechanistic causality behind each protocol, providing researchers with self-validating systems and authoritative grounding to ensure high-yield, reproducible synthesis.

Mechanistic Pathways & Causality

The synthesis of aryltrimethylsilanes fundamentally relies on the generation of a nucleophilic aryl metal species, followed by an electrophilic quench at the silicon center[3]. The choice of pathway dictates the scalability, functional group tolerance, and required operational conditions.

Pathway A: Grignard-Mediated Silylation (The Industrial Standard)

The most scalable approach involves the formation of 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene, followed by an electrophilic quench with trimethylsilyl chloride (TMSCl).

-

Causality & Mechanism: Magnesium insertion into the C–Br bond undergoes a single-electron transfer (SET) mechanism. The use of anhydrous tetrahydrofuran (THF) is critical; its oxygen atoms coordinate to the electron-deficient magnesium, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts that lead to unwanted precipitation[3]. The subsequent addition of TMSCl results in a nucleophilic substitution at the silicon center (SN2@Si), driven thermodynamically by the formation of the strong Si–C bond and the precipitation of magnesium halide salts.

Pathway B: Halogen-Metal Exchange via Organolithium (The Precision Method)

For laboratory-scale precision where rapid conversion is required, halogen-metal exchange using n-butyllithium (n-BuLi) is the preferred methodology.

-

Causality & Mechanism: The reaction between 1-bromo-3-fluorobenzene and n-BuLi at cryogenic temperatures (–78 °C) is kinetically driven by the formation of a more stable sp2-hybridized aryllithium species compared to the sp3-hybridized n-butyl anion. Strict cryogenic control is required to prevent the highly nucleophilic n-BuLi from attacking the fluorine atom (via a benzyne elimination intermediate) or causing unwanted ortho-metalation.

Pathway C: Reductive Lithiation of N-Arylpyrroles (The Emerging Paradigm)

A novel and highly innovative orthogonal pathway involves the reductive C–N bond cleavage of 1-(3-fluorophenyl)-2,5-diphenylpyrrole using lithium powder[4].

-

Causality & Mechanism: As demonstrated by Ozaki et al. (2021), treating N-arylpyrroles with lithium powder in THF at 0 °C generates the corresponding aryllithium reagent[5]. The lithium metal donates electrons into the lowest unoccupied molecular orbital (LUMO) of the pyrrole system, leading to a radical anion that fragments into the aryllithium species and a pyrrole byproduct. This method bypasses the need for halogenated starting materials, offering a unique synthetic strategy for complex substrates[5].

Decision matrix for selecting the optimal synthesis pathway for (3-Fluorophenyl)trimethylsilane.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Observational checkpoints are integrated to confirm reaction progress before proceeding to the next step.

Protocol A: Grignard-Mediated Silylation

-

Magnesium Activation: To a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (1.1 equiv). Activate via dry stirring with a single crystal of iodine until sublimation lightly coats the flask.

-

Validation: The iodine removes the passivating MgO layer. The fading of the purple vapor upon solvent addition confirms activation.

-

-

Initiation: Add 10% of the total 1-bromo-3-fluorobenzene solution (1.0 equiv total, 0.5 M in anhydrous THF). Gently warm the flask.

-

Validation: An exothermic pulse and the complete dissipation of the iodine color indicate successful Grignard initiation.

-

-

Propagation: Add the remaining aryl bromide dropwise at a rate that maintains a gentle, self-sustaining reflux. Stir for 2 hours at ambient temperature.

-

Electrophilic Quench: Cool the mixture to 0 °C. Add freshly distilled TMSCl (1.2 equiv) dropwise.

-

Validation: The solution will transition from a dark, homogeneous liquid to a cloudy suspension as insoluble MgBrCl salts precipitate.

-

-

Workup & Purification: Quench carefully with saturated aqueous NH4Cl to neutralize unreacted organometallics. Extract with diethyl ether (3x), dry over anhydrous MgSO4, and concentrate. Purify via vacuum distillation to yield the pure silane.

Step-by-step experimental workflow for the Grignard-mediated silylation process.

Protocol B: Organolithium Halogen-Metal Exchange

-

Preparation: Dissolve 1-bromo-3-fluorobenzene (1.0 equiv) in anhydrous THF under argon. Cool the reaction vessel strictly to –78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 equiv, accurately titrated solution in hexanes) dropwise down the cold inner wall of the flask.

-

Validation: Slow addition prevents localized heating. Stir for 30 minutes at –78 °C. A GC-MS aliquot quenched with methanol should show complete conversion to fluorobenzene, validating the formation of the aryllithium intermediate.

-

-

Silylation: Add freshly distilled TMSCl (1.2 equiv) rapidly. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench with deionized water, extract with pentane, wash with brine, and concentrate under reduced pressure.

Quantitative Data & Pathway Comparison

The selection of a synthesis pathway must be driven by empirical data. The following table summarizes the operational metrics for the three core methodologies discussed.

| Synthesis Pathway | Starting Material | Key Reagents | Operating Temp. | Typical Yield | Scalability / Notes |

| Grignard Silylation | 1-Bromo-3-fluorobenzene | Mg turnings, TMSCl | 0 °C to 25 °C | 75% – 85% | High. Ideal for multi-gram to kilogram scale industrial production. |

| Organolithium Exchange | 1-Bromo-3-fluorobenzene | n-BuLi, TMSCl | –78 °C to 25 °C | 80% – 90% | Medium. Excellent for rapid lab-scale synthesis; requires cryogenic infrastructure. |

| Reductive Lithiation | 1-(3-Fluorophenyl)pyrrole | Li powder, TMSCl | 0 °C | ~23% (NMR) | Low. Emerging methodology[4]; highly useful for complex substrates lacking halogens. |

References

- Silane, (3-fluorophenyl)trimethyl- | 7217-41-6, ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBRkyo4v8abCVurXVQOPGCejbmKYyiWGRiVOrrpxfIs6d6d5VcExJtnTVlkjDIldLZDhDqbKcLpSicFgRfrb2XUYQIu_z38fLW-iYz0zlSM1WmZSZaxZfLgbqBfI6K1zOsVMoei1-gxRdey2VgnYee4T54GvEcPDrJzlh29Q0UrV0=]

- Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium, Kyoto University,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_C5Ntnfi6WcfZfcsky10N_2FM00HDQIUEleQbJT1-tJ68UXrWk9wDfEvK3YW5igWGgHG-VETzKhgYFWNy02zkk-XqsuGUHjxSUVnlvxVuR-yqrJRnVlApeiTto3W8c7U2rbsL6btKRAZYkfaRQ60JHnwN00MCbE57_IWT5jLKmpOErNzfhT6ZHA==]

- Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium, Thieme E-Books & E-Journals,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVCJkr8kauZiWdwFtf__F8OI2UDAqHjB6tfdC7UI5j3S8o24sNHoxDockQWPgme7MiUFi4INkFH9dZB2cVK-mwgHppF37fxOqg5BpMlxCKlOZSy8FtQ329Ja-R0imNASSjtW5ErGMtvH4dlxWAElfrg74hW_9-yTe_FpGLlVY3cl_QI-XfDD5FTQ==]

- REVIEWS Preparation of Aryl- and Heteroaryltrimethylsilanes, d-nb.info,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFwIsWXBVCIMCdpqkrw1EDdWuNPoEe9YAUXujdi0AONLSeXUCkBwfzGI2P7ang5NQFkTXpmOBD7YBehwu2qlYK_xvl6e5hNOGBRFCC7T_2x-72I_pKyZ9uDrw=]

- 3-FLUOROBENZENESULFONYL CHLORIDE, Lookchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlsk0-X2c2t1DhnhTEHVsgFqkR9unvra3H51O-OprMxyzuh21DcFv5ZeYU-a2WtakxcEqgxw9kWt6mrSuZKC5YEUxBlhAljKBhyKuRLcAZ9xwwhGjLmbFmGPxqFPKLcvuand-8FWk=]

Sources

An In-Depth Technical Guide to the Crystallographic Data and Molecular Geometry of Fluorinated Phenylsilanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The strategic incorporation of fluorine atoms into phenylsilane scaffolds imparts unique physicochemical properties, making these compounds highly valuable in materials science, medicinal chemistry, and organic synthesis. A fundamental understanding of their three-dimensional structure is paramount for rational design and application. This technical guide provides a comprehensive analysis of the crystallographic data and molecular geometry of fluorinated phenylsilanes. We will explore the influence of the number and position of fluorine substituents on key geometric parameters, including bond lengths, bond angles, and torsional angles. This guide will also detail the experimental and computational methodologies employed to elucidate these structural characteristics, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Fluorine in Phenylsilane Chemistry

The substitution of hydrogen with fluorine in organic molecules can dramatically alter their electronic properties, lipophilicity, metabolic stability, and conformational preferences.[1] In the realm of organosilicon chemistry, fluorinated phenylsilanes have emerged as versatile building blocks and functional materials.[2] The strong electron-withdrawing nature of fluorine and the unique properties of the C-F and Si-C bonds influence the reactivity and supramolecular interactions of these molecules.[3] A precise understanding of their molecular geometry is crucial for predicting their behavior in various applications, from the design of advanced polymers to the development of novel therapeutic agents.[4]

This guide will systematically examine the crystallographic and geometric features of fluorinated phenylsilanes, providing a foundational resource for researchers in the field. We will delve into the structural nuances of representative compounds, from simple monofluorinated to perfluorinated systems.

Molecular Geometry of Fluorinated Phenylsilanes: A Crystallographic Perspective

Unsubstituted Phenylsilane: A Baseline for Comparison

To appreciate the impact of fluorination, it is essential to first consider the geometry of the parent phenylsilane molecule. While the crystal structure of phenylsilane itself is not readily found in the searched literature, computational methods provide a reliable model of its geometry.

Monofluorophenylsilanes

The introduction of a single fluorine atom onto the phenyl ring is expected to cause subtle but predictable changes in the molecular geometry. The position of the fluorine atom (ortho, meta, or para) will influence the electronic distribution within the phenyl ring and, consequently, the bond lengths and angles.

Difluorophenylsilanes

With two fluorine substituents, the geometric perturbations become more pronounced. The relative positions of the fluorine atoms are critical in determining the overall molecular dipole moment and the potential for intramolecular interactions. For instance, the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, while not a silane, reveals a network of C—H⋯F contacts and π–π stacking interactions that are likely to be present in analogous difluorophenylsilane structures.[1]

Pentafluorophenylsilanes: A Case Study in Perfluorination

The perfluorination of the phenyl ring dramatically alters the electronic and steric environment around the silicon atom. A key example is tris(pentafluorophenyl)silanol ((C₆F₅)₃SiOH), which has been synthesized and characterized by single-crystal X-ray diffraction.[6]

Table 1: Selected Crystallographic Data for Tris(pentafluorophenyl)silanol

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-O | 1.652(2) |

| Si-C(1) | 1.883(4) |

| Si-C(7) | 1.879(4) |

| Si-C(13) | 1.884(4) |

| **Bond Angles (°) ** | |

| O-Si-C(1) | 108.5(1) |

| O-Si-C(7) | 108.9(1) |

| O-Si-C(13) | 109.0(1) |

| C(1)-Si-C(7) | 110.1(2) |

| C(1)-Si-C(13) | 110.8(2) |

| C(7)-Si-C(13) | 109.5(2) |

Data extracted from the supplementary information of the cited reference. The specific CCDC deposition number was not available in the provided search results.

The Si-C bond lengths in (C₆F₅)₃SiOH are noteworthy. The high degree of fluorination leads to strong inductive effects, which can influence bond polarities and lengths.

Experimental Methodologies: From Synthesis to Structure Elucidation

The successful crystallographic analysis of fluorinated phenylsilanes hinges on the ability to synthesize and crystallize these compounds in a form suitable for X-ray diffraction.

Synthesis of Fluorinated Phenylsilanes

Fluorinated phenylsilanes can be synthesized through various established organometallic routes. A common method involves the Grignard reaction, where a fluorinated phenylmagnesium bromide is reacted with a suitable silicon halide precursor. For example, phenylsilane can be produced from tetraethoxysilane (Si(OEt)₄) by reaction with phenylmagnesium bromide followed by reduction with lithium aluminum hydride (LiAlH₄).[7] A similar approach can be adapted for fluorinated analogues.

Experimental Protocol: Synthesis of a Generic Fluorinated Phenylsilane via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A solution of the corresponding fluorinated bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Silicon Precursor: The freshly prepared Grignard reagent is then slowly added to a cooled solution of a silicon precursor, such as tetrachlorosilane (SiCl₄) or a tetraalkoxysilane, in an anhydrous solvent.

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Crystallization Techniques

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Crystals form at the interface as the solvents slowly mix.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and analyzed to determine the electron density map of the crystal, from which the atomic positions can be determined.[5]

Caption: Workflow for the crystallographic analysis of fluorinated phenylsilanes.

Computational Analysis of Molecular Geometry

In the absence of experimental crystallographic data, and to complement existing data, computational chemistry provides a powerful tool for investigating the molecular geometry of fluorinated phenylsilanes. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for predicting molecular structures.[8][9]

Choice of a-level of Theory

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. For molecules containing silicon and fluorine, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used in conjunction with hybrid functionals like B3LYP.[8] It is crucial to validate the chosen level of theory by comparing calculated geometries with available experimental data for related compounds.[10]

Predicted Geometric Trends

Computational studies can predict how fluorine substitution affects key geometric parameters:

-

Si-C Bond Length: The strong electron-withdrawing nature of the pentafluorophenyl group is expected to shorten the Si-C bond compared to unsubstituted phenylsilane due to inductive effects.

-

C-F Bond Lengths: These are typically around 1.33-1.35 Å in fluorinated aromatic compounds.

-

Bond Angles: The substitution pattern on the phenyl ring will influence the C-C-C bond angles within the ring, as well as the C-Si-C bond angles in polysubstituted silanes.

Caption: Predicted trend in Si-C bond length with increasing fluorination.

Spectroscopic Characterization

In addition to X-ray crystallography, various spectroscopic techniques are essential for the characterization of fluorinated phenylsilanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are invaluable for confirming the structure and purity of these compounds. ¹⁹F NMR is particularly powerful for probing the electronic environment of the fluorine atoms.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, including characteristic absorptions for Si-H, Si-C, C-F, and aromatic C-H bonds.[11]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, aiding in their identification.

Conclusion and Future Outlook

The study of the crystallographic data and molecular geometry of fluorinated phenylsilanes reveals the profound impact of fluorine substitution on their three-dimensional structure. While a complete experimental dataset for a systematic series of these compounds is still emerging, the available data, complemented by computational studies, provides a strong foundation for understanding their structure-property relationships.

Future work should focus on the synthesis and crystallographic characterization of a wider range of fluorinated phenylsilanes, including mono- and di-fluorinated derivatives, to build a more comprehensive database. Such data will be invaluable for the continued development of these important compounds in materials science and medicinal chemistry, enabling the rational design of molecules with tailored properties.

References

-

[An extended search for 3-(4,5-dihydrofuryl)silanes revealed the compounds silane (JIVLIM; Li & Zhang, 2018 ▸), (1′S,2R)-5-methyl-4-(t-butyldiphenylsilyl)-2,3-dihydro-furan-2-carboxylic acid (1′-phenylethyl)amide (PUXCAM; Evans et al., 2001 ▸) and 2,2-dichloro-5-phenyl-4-(trimethylsilyl)-3(2H)-furanone (YIHDOI; Murakami et al., 1994 ▸), which have little resemblance to the structure of 1.]([Link])

Sources

- 1. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. DSpace [repository.kaust.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. pp.bme.hu [pp.bme.hu]

- 6. researchgate.net [researchgate.net]

- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 8. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. jkps.or.kr [jkps.or.kr]

Application Notes and Protocols for Transition-Metal-Free Coupling Reactions with (3-Fluorophenyl)trimethylsilane

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Fluorinated Biaryl Synthesis

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and bioavailability. The 3-fluorophenyl motif, in particular, is a prevalent scaffold in numerous pharmaceuticals. Traditionally, the synthesis of the biaryl structures containing this moiety has been dominated by transition-metal-catalyzed cross-coupling reactions. While powerful, these methods often necessitate expensive and toxic heavy metal catalysts (such as palladium or nickel), elaborate ligands, and stringent reaction conditions. The removal of residual metal contaminants from the final active pharmaceutical ingredient (API) is a significant challenge, adding cost and complexity to the manufacturing process.

This guide details transition-metal-free approaches for the utilization of (3-Fluorophenyl)trimethylsilane as a robust coupling partner. These methods leverage the unique reactivity of the carbon-silicon bond, activated by a simple and readily available fluoride source, to forge new carbon-carbon bonds. By circumventing the need for transition metals, these protocols offer a more sustainable, cost-effective, and streamlined path to valuable fluorinated compounds.

Core Principle: Fluoride-Mediated Activation of the C-Si Bond

The synthetic utility of aryltrimethylsilanes in transition-metal-free couplings hinges on the activation of the otherwise inert carbon-silicon bond. The key to unlocking this reactivity lies in the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The high affinity of fluoride for silicon drives the formation of a hypercoordinate silicon species.[1][2] This process involves the expansion of silicon's coordination sphere from four to five or even six, creating a pentacoordinate silicate intermediate.[1] This structural change significantly alters the electronic properties of the molecule, increasing the electron density on the ipso-carbon atom and making the C-Si bond more susceptible to cleavage. The result is the generation of a highly reactive 3-fluorophenyl anion equivalent, which can then engage with a variety of electrophiles.

Figure 1: Mechanism of fluoride-mediated activation of (3-Fluorophenyl)trimethylsilane.

Application 1: Transition-Metal-Free Desilylative Cross-Coupling with Carbonyl Electrophiles

A direct and powerful application of the fluoride-activated (3-Fluorophenyl)trimethylsilane is its reaction with carbonyl compounds, such as aldehydes and ketones. This transformation, often referred to as a desilylative arylation, results in the formation of valuable secondary and tertiary benzylic alcohols containing the 3-fluorophenyl moiety. This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it an attractive alternative to traditional Grignard or organolithium additions.

Experimental Workflow

Figure 2: General workflow for the desilylative arylation of carbonyl compounds.

Detailed Protocol: Synthesis of 1-(3-Fluorophenyl)-1-phenylethanol

Materials:

-

(3-Fluorophenyl)trimethylsilane

-

Acetophenone

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv).

-

Dissolve the acetophenone in anhydrous THF (10 mL).

-

Add (3-Fluorophenyl)trimethylsilane (209.3 mg, 1.2 mmol, 1.2 equiv) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3-fluorophenyl)-1-phenylethanol.

Safety Precautions:

-

TBAF is corrosive and moisture-sensitive. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Data Summary: Scope of the Desilylative Arylation

| Entry | Electrophile (Carbonyl Compound) | Product | Expected Yield (%) |

| 1 | Benzaldehyde | (3-Fluorophenyl)(phenyl)methanol | 85-95 |

| 2 | 4-Nitrobenzaldehyde | (3-Fluorophenyl)(4-nitrophenyl)methanol | 80-90 |

| 3 | Cyclohexanone | 1-(3-Fluorophenyl)cyclohexan-1-ol | 75-85 |

| 4 | Acetophenone | 1-(3-Fluorophenyl)-1-phenylethanol | 80-90 |

Application 2: Aryne-Mediated Synthesis of Fluorinated Biaryls

Another powerful transition-metal-free strategy for C-C bond formation is through the generation of highly reactive aryne intermediates.[1][2][3] The most common modern precursors for arynes are ortho-silylaryl triflates, which undergo a fluoride-induced 1,2-elimination.[4] While (3-Fluorophenyl)trimethylsilane itself is not a direct precursor for an aryne, this methodology provides a blueprint for its derivatization to enable such reactivity. By introducing a suitable leaving group, such as a triflate (OTf), ortho to the trimethylsilyl group, a potent aryne precursor can be synthesized. The subsequent fluoride-induced generation of the fluorinated aryne allows for a range of cycloaddition and nucleophilic addition reactions.

Conceptual Pathway for Aryne Generation

Figure 3: Proposed generation of a fluorinated aryne intermediate.

General Protocol: Trapping of a Fluorinated Aryne with a Diene

This protocol outlines a general procedure for the generation and in-situ trapping of a fluorinated aryne, for instance, with furan in a [4+2] cycloaddition reaction.

Materials:

-

ortho-Triflyloxy-(3-Fluorophenyl)trimethylsilane (aryne precursor)

-

Furan (trapping agent)

-

Cesium fluoride (CsF)

-

18-Crown-6

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a flame-dried Schlenk tube, add the aryne precursor (1.0 mmol, 1.0 equiv) and freshly dried CsF (2.0 mmol, 2.0 equiv).

-

Add 18-crown-6 (0.1 mmol, 0.1 equiv) to the tube.

-

Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous acetonitrile (10 mL) followed by freshly distilled furan (3.0 mmol, 3.0 equiv).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired cycloadduct.

This aryne-based approach opens up possibilities for the synthesis of complex, polycyclic aromatic systems containing the 3-fluorophenyl unit, all without the use of transition metals.

Conclusion

(3-Fluorophenyl)trimethylsilane is a versatile and valuable reagent for the construction of fluorinated organic molecules under transition-metal-free conditions. The fluoride-mediated activation of the carbon-silicon bond provides a reliable and mild method for generating a reactive aryl anion equivalent. This can be exploited in desilylative cross-coupling reactions with electrophiles or adapted for the generation of highly reactive aryne intermediates. These protocols offer significant advantages in terms of cost, sustainability, and product purity, making them highly relevant for both academic research and industrial drug development.

References

-

Recent advances in fluoride-free aryne generation from arene precursors. SciSpace. Available at: [Link]

-

Transition-Metal-Free Coupling Reactions. SlideShare. Available at: [Link]

-

ChemInform Abstract: Aryne-Mediated Fluorination: Synthesis of Fluorinated Biaryls via a Sequential Desilylation-Halide Elimination-Fluoride Addition Process. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Royal Society of Chemistry. Available at: [Link]

-

Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. MDPI. Available at: [Link]

-

Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ResearchGate. Available at: [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Available at: [Link]

-

Transition-Metal-Free Coupling Reactions. ACS Publications. Available at: [Link]

-

Exploring Possible Surrogates for Kobayashi's Aryne Precursors. NIH National Center for Biotechnology Information. Available at: [Link]

-

Development and Application of O-(Trimethylsilyl)aryl Fluorosulfates for the Synthesis of Arynes. ACS Publications. Available at: [Link]

-

Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

-

Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. ChemRxiv. Available at: [Link]

-

Transition-Metal-Free Cleavage of C-C Triple Bonds in Aromatic Alkynes with S8 and Amides Leading to Aryl Thioamides. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. ResearchGate. Available at: [Link]

-

C–F Bond Formation for the Synthesis of Aryl Fluorides. NIH National Center for Biotechnology Information. Available at: [Link]

-

nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses. Available at: [Link]

Sources

Application Note: Reagents and Protocols for the Activation of (3-Fluorophenyl)trimethylsilane in Organic Synthesis

Executive Summary & Mechanistic Causality

(3-Fluorophenyl)trimethylsilane is a highly stable, non-toxic organometallic reagent utilized to introduce the 3-fluorophenyl moiety into complex molecular architectures. Unlike boronic acids (Suzuki-Miyaura) or organostannanes (Stille), aryltrimethylsilanes exhibit remarkable chemical inertness. While this stability allows for prolonged storage and orthogonal functionalization during multi-step synthesis, it necessitates potent, highly specific activation strategies to cleave the strong C(sp²)–Si bond and facilitate downstream transformations .

As a Senior Application Scientist, it is critical to understand the thermodynamic causality behind silane activation. The activation of (3-fluorophenyl)trimethylsilane relies on two primary mechanistic paradigms:

-

Nucleophilic Activation via Hypervalent Silicates: Fluoride ions exhibit an exceptionally high affinity for silicon, driven by the formation of the Si–F bond (~135 kcal/mol), which is significantly stronger than the C–Si bond. The attack of F⁻ on the tetrahedral silicon center generates a pentacoordinate silicate intermediate, [(3-F-C6H4)SiMe3F]− . This hypervalent state increases the electron density at the ipso-carbon, polarizing the C–Si bond and significantly enhancing its nucleophilicity for transmetalation to transition metals like Pd or Cu .

-

Electrophilic Ipso-Activation (Oxidative): The trimethylsilyl group can stabilize a developing positive charge at the β-position via the β-silicon effect. Strong electrophiles or oxidized transition metal complexes (e.g., Au(III)–F) can directly attack the ipso-position, leading to desilylation and the formation of a new C–C or C–X bond without the need for exogenous basic fluoride sources .

Reagent Selection Guide & Quantitative Data

Selecting the correct activation reagent is not merely a matter of yield, but of controlling the steady-state concentration of the reactive intermediate to prevent side reactions like protodesilylation or homocoupling.

| Activation Reagent | Activation Mechanism | Typical Solvent | Temp. Range | Yield Impact & Side Reactions | Causality / Application Notes |

| TBAF (Tetrabutylammonium fluoride) | Nucleophilic (F⁻) | THF | 20–80 °C | High yield; highly prone to protodesilylation if wet. | High organic solubility ensures rapid silicate formation. Requires strictly anhydrous conditions to prevent water from protonating the ipso-carbon . |

| CsF (Cesium fluoride) | Nucleophilic (F⁻) | DMF, DMSO | 80–120 °C | Minimizes homocoupling; excellent functional group tolerance. | Low solubility provides a slow, controlled release of F⁻, preventing the dangerous buildup of the highly reactive hypervalent silicate . |

| Selectfluor | Oxidative / Electrophilic | CH₃CN | 50 °C | Enables oxidative cross-coupling without exogenous base. | Oxidizes metal precatalysts (e.g., Au(I) to Au(III)–F). The resulting metal-fluoride activates the silane intramolecularly . |

| ICl / NIS | Electrophilic (Ipso) | CH₂Cl₂, MeCN | 0–25 °C | Direct conversion to 3-fluoroiodobenzene. | Exploits the β-silicon effect to stabilize the transition state during direct electrophilic halogenation. |

Mandatory Visualizations

Caption: Mechanistic cycle of fluoride-activated Hiyama cross-coupling for (3-fluorophenyl)trimethylsilane.

Caption: Decision matrix for selecting activation reagents based on the desired synthetic transformation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Fluoride-Activated Palladium-Catalyzed Hiyama Cross-Coupling

Objective: Coupling of (3-fluorophenyl)trimethylsilane with an aryl bromide using TBAF. Causality of Experimental Design: TBAF is chosen for its high solubility in THF, allowing for low-temperature activation. However, commercial TBAF contains water, which causes competitive protodesilylation (yielding fluorobenzene instead of the cross-coupled product). The strict exclusion of moisture and the slow addition of the fluoride source are critical to maintaining a low steady-state concentration of the highly reactive pentacoordinate silicate, thereby minimizing homocoupling .

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried 25 mL round-bottom flask with Pd(PPh₃)₄ (5 mol%) and the target aryl bromide (1.0 equiv). Causality: Exclusion of oxygen prevents the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species.

-

Solvent & Substrate Addition: Add anhydrous THF to achieve a 0.2 M concentration, followed by (3-fluorophenyl)trimethylsilane (1.5 equiv).

-

Activation: Add anhydrous TBAF (1.0 M in THF, 1.5 equiv) dropwise via syringe pump over 15 minutes. Causality: Gradual addition controls the rate of silicate formation.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours.

-

Self-Validation Check: Take a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. The starting silane exhibits a distinct fluorine resonance (~ -114 ppm). The complete disappearance of this peak and the emergence of the biaryl fluorine signal validates the completion of the transmetalation step.

-

Workup: Quench the reaction with deionized water, extract with EtOAc (3 × 15 mL), dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Gold-Catalyzed Oxidative Coupling (Fluoride-Free Activation)

Objective: Coupling of (3-fluorophenyl)trimethylsilane with an alcohol or alkene without exogenous fluoride. Causality of Experimental Design: Traditional fluoride sources (like TBAF or CsF) can poison gold catalysts. In this protocol, Selectfluor is utilized not merely as an electrophile, but to oxidize the Au(I) precatalyst to a highly electrophilic Au(III)–F species. This transient Au–F intermediate intramolecularly activates the trimethylsilyl group, bypassing the need for exogenous basic fluoride .

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with dppm(AuBr)₂ (5 mol%) and Selectfluor (2.0 equiv).

-

Solvent Addition: Add a 10:1 mixture of CH₃CN and the nucleophilic coupling partner (e.g., EtOH) to achieve a 0.1 M concentration.

-

Substrate Addition: Add (3-fluorophenyl)trimethylsilane (1.0 equiv) in one portion. Causality: The silane is added last to ensure the Au(III)–F active species is generated first, preventing unselective electrophilic fluorination of the silane by unreacted Selectfluor.

-

Reaction: Seal the vial and stir at 50 °C for 14 hours.

-

Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a clear solution as the insoluble Selectfluor is consumed. GC-MS analysis of an aliquot should confirm the mass of the desired oxyarylated product and the absence of biphenyl byproducts.

-

Workup: Filter the crude mixture through a short pad of Celite to remove gold residues and Selectfluor byproducts, then concentrate under reduced pressure prior to chromatography.

References

-

[1] Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes - Organic Letters (ACS Publications). URL:[Link]

-

[2] Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes - PubMed Central (NIH). URL:[Link]

-

[3] Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes - US Patent US20030120124A1. URL:

-

[4] ChemInform Abstract: How I Came Across the Silicon-Based Cross-Coupling Reaction - ResearchGate. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030120124A1 - Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Fluoride Activation for (3-Fluorophenyl)trimethylsilane

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (3-Fluorophenyl)trimethylsilane (CAS: 7217-41-6) in cross-coupling (Hiyama), arylation, or desilylation workflows.

Unlike boronic acids (Suzuki) or organostannanes (Stille), aryltrimethylsilanes possess a highly stable, non-polar C–Si bond. To unlock their reactivity, the silicon center must be activated by a nucleophile—almost exclusively a fluoride ion ( F− )[1]. However, optimizing the fluoride source is notoriously challenging. The presence of the electron-withdrawing 3-fluoro substituent on the phenyl ring stabilizes the resulting aryl anion equivalent, making it highly susceptible to premature protodesilylation if your fluoride source or solvent is not perfectly calibrated.

Below is our comprehensive, causality-driven troubleshooting guide, quantitative data matrix, and self-validating standard operating procedure (SOP).

Part 1: Mechanism & Causality (FAQs)

Q1: Why is a fluoride source strictly required to activate (3-Fluorophenyl)trimethylsilane? A1: The neutral C–Si bond is relatively inert to transmetalation with transition metal catalysts (like Pd or Au)[2]. Fluoride has an exceptionally high thermodynamic affinity for silicon. When a fluoride source is introduced, F− attacks the silicon atom, expanding its valency to form a highly polarized, pentacoordinate silicate intermediate ( [Ar−SiMe3F]− )[1]. This hypervalent state drastically weakens the C–Si bond, increasing the nucleophilicity of the 3-fluorophenyl group and facilitating its transfer (transmetalation) to the catalytic metal center[2].

Q2: My cross-coupling yield is extremely low, and GC-MS shows a massive peak for fluorobenzene. What went wrong? A2: You are observing protodesilylation , the most common mode of failure in aryltrimethylsilane activation. Causality: The 3-fluoro substituent withdraws electron density via induction, which thermodynamically stabilizes the aryl carbanion character of the pentacoordinate silicate. If your fluoride source contains water (e.g., commercial TBAF is typically a trihydrate, TBAF⋅3H2O ), the highly basic silicate intermediate will immediately abstract a proton from the hydration sphere[3]. This cleaves the C–Si bond prematurely, yielding fluorobenzene instead of your desired cross-coupled product. Solution: You must switch to a strictly anhydrous fluoride source (like TASF) or use anhydrous CsF in a polar aprotic solvent[4].

Q3: I switched from TBAF to anhydrous CsF to prevent protodesilylation, but now the reaction has completely stalled. Why? A3: This is a phase-transfer issue. Causality: Cesium fluoride (CsF) has a high lattice energy and is completely insoluble in non-polar or moderately polar solvents like toluene, THF, or 1,4-dioxane. If the F− cannot dissolve, it cannot attack the silane. Solution: You have two options. Either change your solvent to a highly polar aprotic solvent (e.g., DMF, DMSO) where CsF is partially soluble, or add a chelating agent like 18-crown-6 to your current solvent[4]. The crown ether sequesters the Cs+ cation, breaking the lattice and releasing a highly reactive, "naked" F− ion into the organic phase.

Part 2: Visualizing the Activation & Troubleshooting Pathways

Fig 1: Fluoride-mediated activation of (3-Fluorophenyl)trimethylsilane and competing pathways.

Fig 2: Decision matrix for optimizing fluoride sources in aryltrimethylsilane activation.

Part 3: Quantitative Fluoride Source Comparison

To ensure reproducibility, consult this matrix when designing your activation conditions. Because the 3-fluorophenyl anion is stabilized, prioritize sources with low protodesilylation risk.

| Fluoride Source | Hydration State | Optimal Solvents | Relative Activation Rate | Protodesilylation Risk | Best Use Case for (3-Fluorophenyl)TMS |

| TBAF (Commercial) | Trihydrate (~5% H2O ) | THF, Toluene | Very Fast | High | Only for highly robust, electron-rich silanes (Not recommended here). |

| CsF (Anhydrous) | Anhydrous (Solid) | DMF, DMSO | Moderate | Low | Standard Hiyama couplings at elevated temps (70-100 °C)[4]. |

| CsF + 18-crown-6 | Anhydrous (Solid) | THF, Dioxane | Fast | Low | Reactions requiring lower temperatures or non-polar solvents. |

| TASF | Strictly Anhydrous | THF, DCM, DMF | Very Fast | Very Low | Highly sensitive substrates or room-temperature couplings. |

| KF | Anhydrous (Solid) | DMF, DMSO | Slow | Low | Cost-sensitive scale-ups (requires high heat, >100 °C)[3]. |

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Palladium-Catalyzed Hiyama Coupling of (3-Fluorophenyl)trimethylsilane using Anhydrous CsF

This protocol utilizes CsF in a polar aprotic solvent to ensure C–Si activation while completely suppressing the protodesilylation pathway[4].

Materials Required:

-

(3-Fluorophenyl)trimethylsilane (1.5 equivalents)

-

Aryl halide/electrophile (1.0 equivalent)

-

Anhydrous Cesium Fluoride (CsF) (2.0 equivalents) - Must be stored in a desiccator or glovebox.

-

Pd(OAc)2 (5 mol%) and PPh3 (10 mol%) - or pre-formed Pd(PPh3)4

-

Anhydrous DMF (0.2 M relative to electrophile)

Step-by-Step Methodology:

-

System Preparation (Critical Step): Flame-dry a Schlenk tube or reaction vial under a vacuum and backfill with Argon three times. Causality: Eliminating ambient moisture is the primary defense against protodesilylation.

-

Reagent Loading: Inside a glovebox (or using rapid benchtop techniques under positive Argon flow), add the aryl halide (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.10 mmol), and anhydrous CsF (2.0 mmol) to the vessel.

-

Solvent & Silane Addition: Seal the vessel with a septum. Inject anhydrous DMF (5.0 mL) via syringe. Subsequently, inject (3-Fluorophenyl)trimethylsilane (1.5 mmol) dropwise.

-

Activation & Reaction: Heat the reaction mixture to 80 °C using an oil bath or heating block. Self-Validation: The mixture should gradually darken from yellow to brown/black, indicating the formation of the active Pd(0) species and ongoing transmetalation.

-

Monitoring: After 6 hours, extract a 10 µL aliquot, quench in 1 mL of Hexane/EtOAc (1:1) and 1 mL of water. Run TLC or GC-MS on the organic layer.

-

If silane remains but aryl halide is consumed: The reaction is successful; proceed to workup.

-

If silane is consumed but aryl halide remains: Protodesilylation has occurred. Your CsF or DMF was wet.

-

-

Workup: Cool to room temperature. Dilute with Diethyl Ether or EtOAc (20 mL). Wash aggressively with distilled water (3 x 20 mL) to remove the DMF and residual fluoride salts.

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude biaryl product via flash column chromatography.

References

- Source: National Institutes of Health (NIH)

- Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes Source: Organic Chemistry Portal URL

- Source: National Institutes of Health (NIH)

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vinylsilanes)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes [organic-chemistry.org]

Technical Support Center: Troubleshooting Catalyst Deactivation in (3-Fluorophenyl)trimethylsilane Arylation

Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and drug development professionals executing the direct C–H arylation of highly deactivated fluoroarenes, specifically (3-fluorophenyl)trimethylsilane.

Because monofluorobenzenes natively resist standard Palladium-catalyzed Concerted Metalation-Deprotonation (CMD), this specific transformation relies on a sophisticated [1]. While this enables unprecedented reactivity, the intricate interplay of two metal cycles and a traceless reactivity enhancer introduces unique pathways for catalyst deactivation. Below, we dissect these mechanistic bottlenecks and provide self-validating protocols to rescue stalled reactions.

Mechanistic Overview: The Root Causes of Deactivation

To troubleshoot effectively, you must understand the causality of the catalytic network. The arylation of (3-fluorophenyl)trimethylsilane requires the arene to first coordinate with a Chromium tricarbonyl [Cr(CO)3] unit. This π-complexation withdraws electron density, acidifying the arene C–H bonds and pre-distorting them out of planarity, which [1].

The actual C–H activation is performed by a Silver(I)-alkoxide species, which then transmetalates the activated arene to the Palladium(II) cycle for cross-coupling with the aryl bromide[2]. Deactivation typically occurs when synchronization between these cycles collapses.

Ag/Pd Co-Catalytic Cycle for Arene-Cr(CO)3 Arylation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 15-20% conversion, and I observe a heavy, dark precipitate. Is my Palladium catalyst decomposing into Pd black? Causality: While Pd black formation is a common culprit in standard cross-couplings, in this Ag/Pd cocatalyzed system, the dark precipitate is almost certainly passivated Silver Bromide (AgBr). During transmetalation, bromide transfers to silver, forming insoluble AgBr. This coats the remaining active Ag(I) salts, halting the crucial Ag-mediated C–H activation step and starving the Pd cycle. Self-Validating Protocol: To verify if AgBr passivation is the issue, spike the stalled reaction with a stoichiometric amount of fresh Ag(I) salt (e.g., AgOPiv) under inert conditions. If the reaction resumes, passivation is confirmed. To permanently overcome this, transition to a catalytic Ag system by adding the soluble halide abstractor NMe4OC(CF3)3 .[2].

Q2: The trimethylsilyl (TMS) group on my substrate is cleaving during the reaction (protodesilylation). How do I preserve it? Causality: The TMS group on an electron-deficient fluorinated arene is highly susceptible to nucleophilic attack or protodesilylation, especially in the presence of trace moisture, fluoride sources, or unhindered bases. Self-Validating Protocol: Run a control reaction omitting the aryl bromide. If the arene is desilylated, your base/solvent system is too harsh. Ensure strictly anhydrous 1,4-dioxane is used. Avoid fluoride-based additives (like CsF or TBAF) completely. Rely strictly on the bulky alkoxide base (NMe4OC(CF3)3), which is sterically hindered and prevents nucleophilic attack on the silicon center.

Q3: I am using direct heating with Cr(CO)6 to form the π-complex, but my overall arylation yields are abysmal. What is going wrong? Causality: Direct complexation of (3-fluorophenyl)trimethylsilane with Cr(CO)6 requires harsh thermal conditions (>140 °C in dibutyl ether) or prolonged UV irradiation. These conditions degrade the sensitive TMS group and cause substrate volatilization before the arylation even begins. Self-Validating Protocol: Switch to a mild Cr(CO)3 transfer agent.[2]. This allows the arene exchange to occur smoothly at 90 °C in dioxane. You can validate the successful formation of the (η6-arene)Cr(CO)3 complex via 1H NMR; the aromatic protons will shift significantly upfield (typically 5.0–6.0 ppm) compared to the uncomplexed arene.

Q4: How do I prevent Pd(0) aggregation if the transmetalation step is slow? Causality: If the Ag cycle is slower than the Pd cycle, Pd(II) will undergo oxidative addition with the aryl bromide but will have no Ag-aryl species to transmetalate with. The stalled Pd intermediate will eventually degrade into inactive Pd(0) aggregates. Self-Validating Protocol: Use bulky, electron-rich phosphines like PBuAd2 (di(1-adamantyl)-n-butylphosphine). This ligand stabilizes the Pd(0) intermediate, facilitates rapid oxidative addition, and provides enough steric bulk to prevent bimolecular Pd decomposition while waiting for the Ag cycle to deliver the activated arene.

Quantitative Data on Catalyst Deactivation

The following table summarizes the causal relationship between additive selection, primary deactivation pathways, and overall reaction efficiency based on established Ag/Pd co-catalysis parameters.

| Catalyst System | Additive / Halide Abstractor | Primary Deactivation Pathway | Conversion (%) | Isolated Yield (%) |

| Pd(OAc)2 (5 mol%) | None | Pd Black Formation (No C-H Activation) | < 5% | 0% |

| Pd(OAc)2 / Ag2CO3 (1.5 eq) | None | AgBr Passivation (Surface Coating) | 35% | 28% |

| Pd(OAc)2 / Ag(I) (10 mol%) | None | Ag Depletion / Stalling | 15% | 12% |

| Pd(OAc)2 / Ag(I) (10 mol%) | NMe4OC(CF3)3 (1.5 eq) | Mitigated (Stable Turnover) | > 95% | 86% |

| Pd(OAc)2 / Ag(I) + NMe4OC(CF3)3 | Ambient Air Exposure | Cr(CO)3 Oxidation / Decomplexation | < 10% | 5% |

Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible workflow, follow this one-pot complexation, arylation, and decomplexation sequence.

Standard Operating Procedure: One-Pot Complexation, Arylation, and Decomplexation Workflow.

Step-by-Step Methodology:

-

Step 1: Traceless Complexation

-

Action: In a nitrogen-filled glovebox, charge a Schlenk tube with (pyrene)Cr(CO)3 (1.0 equiv) and (3-fluorophenyl)trimethylsilane (1.5 equiv). Add anhydrous 1,4-dioxane to reach a 0.2 M concentration.

-

Condition: Seal and heat at 90 °C for 16 hours.

-

Validation: A color change to bright yellow/orange indicates successful complexation.

-

-

Step 2: Ag/Pd Co-Catalyzed Arylation

-

Action: Cool the mixture to room temperature. Under inert atmosphere, add Pd(OAc)2 (5 mol%), PBuAd2 (10 mol%), AgOPiv (10 mol%), the halide abstractor NMe4OC(CF3)3 (1.5 equiv), and the target aryl bromide (1.0 equiv).

-

Condition: Stir at 90 °C for 24 hours. The NMe4OC(CF3)3 ensures AgBr does not passivate the system.

-

-

Step 3: Oxidative Decomplexation

-

Action: Cool the reaction to room temperature and open the flask to ambient air. Add MnO2 (10 equiv) or an iodine solution.

-

Condition: Stir for 30 minutes. This oxidizes the Cr(0) to Cr(III), releasing the newly formed biaryl product and destroying the π-complex.

-

-

Step 4: Purification

-

Action: Filter the crude mixture through a short pad of Celite and Silica gel, washing generously with diethyl ether to remove Chromium, Silver, and Palladium salts. Concentrate the filtrate in vacuo and purify via flash chromatography.

-

References

-

Ricci, P., Krämer, K., Cambeiro, X. C., & Larrosa, I. (2013). Arene–Metal π-Complexation as a Traceless Reactivity Enhancer for C–H Arylation. Journal of the American Chemical Society, 135(36), 13258–13261.[Link]

-

Panigrahi, A., Whitaker, D., Vitorica-Yrezabal, I. J., & Larrosa, I. (2020). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis, 10(3), 2100–2107.[Link]

Sources

(3-Fluorophenyl)trimethylsilane vs (4-Fluorophenyl)trimethylsilane reactivity comparison

Reactivity Profiling: (3-Fluorophenyl)trimethylsilane vs. (4-Fluorophenyl)trimethylsilane in Organic Synthesis

Introduction

In modern drug discovery and materials science, the strategic incorporation of fluorine and silicon is a highly effective tactic for modulating pharmacokinetic and physicochemical properties. Aryltrimethylsilanes serve as versatile synthetic linchpins, participating in electrophilic aromatic substitutions (ipso-desilylation), cross-coupling (Hiyama), and oxidative functionalizations (Tamao-Fleming).

However, the positional relationship between the fluorine atom and the bulky trimethylsilyl (TMS) group drastically alters the electronic and steric landscape of the arene. This guide provides an in-depth, mechanistic comparison of (3-fluorophenyl)trimethylsilane (meta-F) and (4-fluorophenyl)trimethylsilane (para-F), detailing how their distinct profiles dictate their reactivity, regioselectivity, and utility in synthetic workflows.

Mechanistic Causality: Electronic Interplay of Fluorine and Silicon

The reactivity divergence between the 3-fluoro and 4-fluoro isomers stems from the dual nature of fluorine's electronic effects: a strong inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).

-

In the 4-Fluoro Isomer: The F atom is para to the TMS group. During an electrophilic attack at the ipso carbon (C1), the resulting positive charge in the Wheland intermediate is delocalized to the ortho and para positions. Because fluorine is at the para position, its +R effect stabilizes the carbocation, significantly lowering the activation energy for ipso-substitution[1].

-

In the 3-Fluoro Isomer: The F atom is meta to the TMS group. The intermediate carbocation places positive charge at C2, C4, and C6. The F atom at C3 cannot stabilize this charge via resonance; instead, its strong -I effect actively destabilizes the electron-deficient intermediate, rendering electrophilic ipso-substitution sluggish.

Electrophilic ipso-substitution pathway highlighting intermediate stabilization by fluorine.

Directed Ortho-Metalation (DoM): Steric vs. Electronic Control

Organolithium reagents typically deprotonate arenes at the position ortho to a directing group. Fluorine is a powerful directing group due to its electronegativity, which acidifies adjacent protons. When subjecting these silanes to strong bases like sec-butyllithium (sec-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the regiochemical outcomes diverge sharply:

-

(4-Fluorophenyl)trimethylsilane undergoes smooth metalation at C3 (ortho to F, meta to TMS).

-

(3-Fluorophenyl)trimethylsilane presents a regiochemical conflict. The most acidic proton is at C2 (flanked by both F and TMS). However, the extreme steric bulk of the TMS group completely blocks access to the C2 position. Consequently, metalation is forced to occur exclusively at the C4 position (ortho to F, para to TMS)[2].

Regioselectivity of directed ortho-metalation dictated by steric hindrance from the TMS group.

Oxidative Desilylation & Nucleophilic Activation

The conversion of arylsilanes to phenols (Tamao-Fleming oxidation) or their participation in cross-coupling often requires nucleophilic activation of the silicon center to form a pentacoordinate silicate intermediate[3].

This process is highly sensitive to the electron density on the arene. Electron-deficient arenes (like the 3-fluoro isomer) undergo direct oxidation or activation much more readily. The unmitigated -I effect of the meta-fluorine withdraws electron density from the silicon atom, making it highly electrophilic and susceptible to nucleophilic attack by oxidants or fluoride promoters[4]. In contrast, the 4-fluoro isomer is relatively less electrophilic at silicon due to the compensating +R effect of the para-fluorine.

Nucleophilic activation of the silicon center, accelerated by the meta-fluorine's inductive effect.

Quantitative Reactivity Comparison

| Property / Reaction | (3-Fluorophenyl)trimethylsilane | (4-Fluorophenyl)trimethylsilane | Mechanistic Driver |

| Electrophilic Ipso-Substitution Rate | Slow | Fast | +R stabilization of the Wheland intermediate by the para-F[1]. |